REACTION_CXSMILES
|
[CH3:1][CH:2]([N:4]1[CH2:9][CH2:8][N:7]([C:10]2[CH:15]=[CH:14][C:13]([N+:16]([O-])=O)=[C:12]([O:19][CH3:20])[CH:11]=2)[CH2:6][CH2:5]1)[CH3:3]>CCO>[CH3:3][CH:2]([N:4]1[CH2:5][CH2:6][N:7]([C:10]2[CH:15]=[CH:14][C:13]([NH2:16])=[C:12]([O:19][CH3:20])[CH:11]=2)[CH2:8][CH2:9]1)[CH3:1]
|
Name
|
1-(1-methylethyl)-4-[3-(methyloxy)-4-nitrophenyl]piperazine
|
Quantity
|
4 g
|
Type
|
reactant
|
Smiles
|
CC(C)N1CCN(CC1)C1=CC(=C(C=C1)[N+](=O)[O-])OC
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
CCO
|
Control Type
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AMBIENT
|
Type
|
CUSTOM
|
Details
|
The reaction was stirred at rt for 5 h under 60 psi H2
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
In a pressure vessel was placed
|
Type
|
CUSTOM
|
Details
|
The solution was purged with N2 for 15 min before the addition of 10% Pd/carbon (0.5 g)
|
Duration
|
15 min
|
Type
|
FILTRATION
|
Details
|
H2 pressure, filtration
|
Type
|
CUSTOM
|
Details
|
removed the solid resin
|
Type
|
CONCENTRATION
|
Details
|
the filtrate was concentrated
|
Type
|
CUSTOM
|
Details
|
purified with silica gel chromatography
|
Reaction Time |
5 h |
Name
|
|
Type
|
product
|
Smiles
|
CC(C)N1CCN(CC1)C1=CC(=C(N)C=C1)OC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 3.6 g | |
YIELD: PERCENTYIELD | 99% | |
YIELD: CALCULATEDPERCENTYIELD | 101% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |